molecular formula C16H18N2O4S B7500468 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide

2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide

Cat. No. B7500468
M. Wt: 334.4 g/mol
InChI Key: WZWKJGVUZDNYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as BMS-986142 and belongs to the class of sulfonamide compounds. The aim of

Mechanism of Action

The mechanism of action of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide involves the inhibition of BTK. BTK is a protein that plays a crucial role in the activation of immune cells such as B cells and mast cells. Inhibition of BTK leads to a reduction in the production of inflammatory cytokines and chemokines, thereby reducing inflammation. This mechanism of action makes 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta. It has also been shown to inhibit the activation of B cells and mast cells, which are important immune cells involved in the development of autoimmune diseases. In addition, 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide in lab experiments is its specificity for BTK. This compound has been shown to selectively inhibit BTK without affecting other kinases, which reduces the risk of off-target effects. Another advantage is its anti-inflammatory properties, which make it a useful tool for studying the role of inflammation in various disease models. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of this compound. Another direction is the investigation of the efficacy of this compound in human clinical trials for the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide and its potential applications in other disease models.

Synthesis Methods

The synthesis of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide involves the reaction of 3-methoxybenzaldehyde with N-(2-aminoethyl)benzenesulfonamide in the presence of a catalyst such as sodium methoxide. The resulting intermediate is then treated with acetic anhydride to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the product.

Scientific Research Applications

2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential applications in the development of new drugs. This compound has been found to have anti-inflammatory properties and has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is an important target for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Several studies have demonstrated the efficacy of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide in reducing inflammation and improving symptoms in animal models of autoimmune diseases.

properties

IUPAC Name

2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12(18-23(20,21)15-9-4-3-5-10-15)16(19)17-13-7-6-8-14(11-13)22-2/h3-12,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWKJGVUZDNYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.